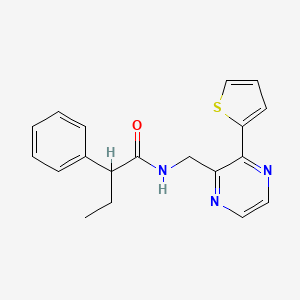

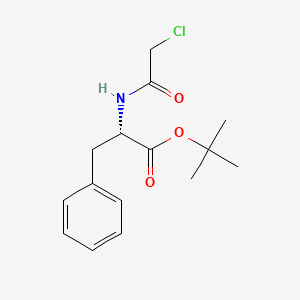

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a phenyl group, a pyrazine ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized via condensation reactions . For example, a Suzuki cross-coupling reaction has been used to synthesize related compounds .Molecular Structure Analysis

The compound likely contains a phenyl group, a pyrazine ring, and a thiophene ring . The exact structure would need to be confirmed with techniques such as NMR or mass spectrometry .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might participate in Suzuki cross-coupling reactions .科学的研究の応用

Anticancer Activity

The compound has shown promise in the field of oncology. A study demonstrated the synthesis of thiophene-based N-phenyl pyrazoline derivatives, which included the compound , and evaluated their anticancer potential. The derivatives were tested against various human cancer cell lines, and one of the derivatives showed significant activity, particularly against breast, cervical, and colorectal cancer cell lines . This suggests that the compound could be a potential candidate for further development as an anticancer agent.

Molecular Docking Studies

In the same study, molecular docking was used to predict the interaction of the compound with epidermal growth factor receptor (EGFR), a common target in cancer therapy. The compound exhibited a low binding energy, indicating a strong potential interaction with EGFR, which correlates with the observed anticancer activity . This application is crucial for the preclinical phase of drug development.

ADME Profiling

The compound’s pharmacokinetic properties were assessed using ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools. The study found that the N-phenyl pyrazoline derivatives, including our compound of interest, had favorable pharmacokinetic profiles, suggesting good bioavailability and metabolic stability . This is essential for ensuring the effectiveness and safety of a potential drug.

Anti-Fibrosis Activity

Although not directly related to the exact compound, similar structures have been synthesized and evaluated for their anti-fibrotic activities. These studies provide a basis for exploring the potential of our compound in treating fibrotic diseases, given the structural similarities and the shared pharmacophoric features .

Synthesis of Heterocyclic Compounds

The compound is a heterocyclic compound, which is a core structure in medicinal chemistry. Its synthesis contributes to the construction of novel libraries of compounds with potential biological activities. This is a fundamental application in drug discovery, where such compounds are screened for a variety of pharmacological activities .

Chemical Biology Research

The compound’s structure, containing both thiophene and pyrazine moieties, makes it a valuable entity in chemical biology research. It can be used to study the biological effects of heterocyclic compounds and to develop new methodologies for synthesizing related structures with potential therapeutic benefits .

将来の方向性

作用機序

Target of Action

Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Based on the known activities of related compounds, it can be inferred that the compound may interact with its targets to modulate their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed biological effects.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways could contribute to its overall biological activity.

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may exert a variety of effects at the molecular and cellular levels.

特性

IUPAC Name |

2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)22-13-16-18(21-11-10-20-16)17-9-6-12-24-17/h3-12,15H,2,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSHQKQMQYPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2980062.png)

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2980063.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2980064.png)

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)